Cas no 2060026-86-8 ((2-chlorophenyl)(ethyl)imino-lambda6-sulfanone)

(2-Chlorophenyl)(ethyl)imino-λ6-sulfanone is a specialized organosulfur compound featuring a sulfoximine functional group, characterized by its S(VI) oxidation state. This structure imparts unique reactivity and stability, making it valuable in synthetic chemistry, particularly in catalytic and asymmetric transformations. The presence of the 2-chlorophenyl moiety enhances electrophilicity, while the ethyl group contributes to controlled steric and electronic effects. Its applications include serving as a versatile intermediate in pharmaceuticals, agrochemicals, and ligand design for transition-metal catalysis. The compound’s well-defined stereochemistry and robust stability under various conditions further underscore its utility in precision synthesis. Proper handling and storage are recommended due to its reactive imino-sulfanone core.
(2-chlorophenyl)(ethyl)imino-lambda6-sulfanone structure
2060026-86-8 structure
商品名:(2-chlorophenyl)(ethyl)imino-lambda6-sulfanone
CAS番号:2060026-86-8
MF:C8H10ClNOS
メガワット:203.689099788666
MDL:MFCD30345459
CID:5237381
PubChem ID:165437967

(2-chlorophenyl)(ethyl)imino-lambda6-sulfanone 化学的及び物理的性質

名前と識別子

    • 2060026-86-8
    • EN300-314967
    • (2-chlorophenyl)(ethyl)imino-lambda6-sulfanone
    • INDEX NAME NOT YET ASSIGNED
    • MDL: MFCD30345459
    • インチ: 1S/C8H10ClNOS/c1-2-12(10,11)8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3
    • InChIKey: OAZUVQLVCNXPOI-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=CC=1S(CC)(=N)=O

計算された属性

  • せいみつぶんしりょう: 203.0171628g/mol
  • どういたいしつりょう: 203.0171628g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 247
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 49.3Ų

じっけんとくせい

  • 密度みつど: 1.26±0.1 g/cm3(Predicted)
  • ふってん: 291.9±42.0 °C(Predicted)

(2-chlorophenyl)(ethyl)imino-lambda6-sulfanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-314967-0.25g
(2-chlorophenyl)(ethyl)imino-lambda6-sulfanone
2060026-86-8
0.25g
$513.0 2023-09-05
Enamine
EN300-314967-5g
(2-chlorophenyl)(ethyl)imino-lambda6-sulfanone
2060026-86-8
5g
$1614.0 2023-09-05
Enamine
EN300-314967-2.5g
(2-chlorophenyl)(ethyl)imino-lambda6-sulfanone
2060026-86-8
2.5g
$1089.0 2023-09-05
Enamine
EN300-314967-0.1g
(2-chlorophenyl)(ethyl)imino-lambda6-sulfanone
2060026-86-8
0.1g
$490.0 2023-09-05
Enamine
EN300-314967-10.0g
(2-chlorophenyl)(ethyl)imino-lambda6-sulfanone
2060026-86-8
10.0g
$3131.0 2023-02-24
Enamine
EN300-314967-0.5g
(2-chlorophenyl)(ethyl)imino-lambda6-sulfanone
2060026-86-8
0.5g
$535.0 2023-09-05
Enamine
EN300-314967-1g
(2-chlorophenyl)(ethyl)imino-lambda6-sulfanone
2060026-86-8
1g
$557.0 2023-09-05
Enamine
EN300-314967-1.0g
(2-chlorophenyl)(ethyl)imino-lambda6-sulfanone
2060026-86-8
1g
$0.0 2023-06-07
Enamine
EN300-314967-0.05g
(2-chlorophenyl)(ethyl)imino-lambda6-sulfanone
2060026-86-8
0.05g
$468.0 2023-09-05
Enamine
EN300-314967-5.0g
(2-chlorophenyl)(ethyl)imino-lambda6-sulfanone
2060026-86-8
5.0g
$2110.0 2023-02-24

(2-chlorophenyl)(ethyl)imino-lambda6-sulfanone 関連文献

(2-chlorophenyl)(ethyl)imino-lambda6-sulfanoneに関する追加情報

Introduction to (2-chlorophenyl)(ethyl)imino-lambda6-sulfanone and Its Significance in Modern Chemical Research

(2-chlorophenyl)(ethyl)imino-lambda6-sulfanone, with the CAS number 2060026-86-8, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfanone derivative, characterized by its unique structural features, exhibits promising properties that make it a valuable candidate for further investigation in drug discovery and molecular chemistry.

The compound's structure, featuring a lambda6-sulfanone moiety, is central to its reactivity and potential biological activity. The presence of a chlorophenyl group and an ethylimino group introduces specific electronic and steric properties that can influence its interactions with biological targets. Such structural motifs are often explored in the development of novel therapeutic agents due to their ability to modulate enzyme activity and receptor binding.

In recent years, sulfanone derivatives have been extensively studied for their potential applications in medicine. These compounds are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of atoms in (2-chlorophenyl)(ethyl)imino-lambda6-sulfanone contributes to its unique chemical profile, making it a subject of interest for researchers aiming to develop new pharmacological interventions.

One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The combination of the chlorophenyl ring and the sulfanone core provides a versatile platform for chemical modifications. Researchers can introduce additional functional groups or alter existing ones to enhance specific biological activities. This flexibility is crucial in the iterative process of drug development, where fine-tuning the structure can significantly impact efficacy and selectivity.

Recent studies have highlighted the importance of sulfanone derivatives in addressing various therapeutic challenges. For instance, research has demonstrated that certain sulfanones can inhibit the activity of target enzymes by binding to their active sites or by modulating protein-protein interactions. The< strong>lambda6-sulfanone moiety in (2-chlorophenyl)(ethyl)imino-lambda6-sulfanone may play a critical role in these interactions, offering opportunities for designing more effective inhibitors.

The compound's potential applications extend beyond enzyme inhibition. It has been suggested that sulfanones can interact with DNA and RNA, influencing gene expression and cellular processes. This capability makes them attractive candidates for developing therapies targeting genetic disorders or cancer. The precise structural features of (2-chlorophenyl)(ethyl)imino-lambda6-sulfanone may enable it to interfere with specific DNA-binding proteins or RNA structures, thereby regulating crucial biological pathways.

In addition to their biological activities, sulfanones are known for their stability under various conditions. This stability is essential for pharmaceutical applications, as it ensures that the compounds remain effective during storage and administration. The< strong>CAS number 2060026-86-8 provides a unique identifier for this compound, facilitating its use in research and industrial settings while maintaining consistency across different studies.

The synthesis of (2-chlorophenyl)(ethyl)imino-lambda6-sulfanone involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advances in synthetic methodologies have made it possible to produce complex sulfanones more efficiently than ever before. These improvements are crucial for enabling large-scale production and further exploration of the compound's properties.

As research continues to uncover new applications for sulfanone derivatives, compounds like (2-chlorophenyl)(ethyl)imino-lambda6-sulfanone are likely to play an increasingly important role in pharmaceutical development. Their unique structural features and versatile reactivity make them valuable tools for studying biological processes and designing novel therapeutics. The ongoing investigation into these compounds underscores their significance in advancing our understanding of chemistry's intersection with medicine.

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